molecular formula C21H40N2O4 B8020634 N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid CAS No. 27494-48-0

N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

Cat. No.: B8020634
CAS No.: 27494-48-0
M. Wt: 384.6 g/mol
InChI Key: HOSMYZXDFVUSCV-ZCMDIHMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid is a salt composed of two components:

  • N-cyclohexylcyclohexanamine: A secondary amine with two cyclohexyl groups, acting as a counterion to stabilize the acidic component.
  • (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid: A Boc (tert-butoxycarbonyl)-protected derivative of 2-aminobutyric acid, an amino acid analog.

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N.C9H17NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5-6(7(11)12)10-8(13)14-9(2,3)4/h11-13H,1-10H2;6H,5H2,1-4H3,(H,10,13)(H,11,12)/t;6-/m.0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOSMYZXDFVUSCV-ZCMDIHMWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27494-48-0
Record name Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (S)-, compd. with N-cyclohexylcyclohexanamine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27494-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Reductive Amination of Cyclohexanone

Cyclohexanone undergoes reductive amination with cyclohexylamine in the presence of reducing agents such as sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with metal catalysts. The reaction proceeds via the formation of an imine intermediate, which is subsequently reduced to the secondary amine.

Reaction Conditions :

  • Catalyst : Palladium-on-carbon (Pd/C) or Raney nickel.

  • Temperature : 50–100°C under hydrogen pressure (10–50 bar).

  • Solvent : Ethanol or methanol.

  • Yield : 70–85%, depending on catalyst loading and reaction time.

A study comparing catalysts revealed that Pd/C at 80°C and 30 bar H₂ achieved 82% yield, whereas Raney nickel under similar conditions yielded 78%. Side products include unreacted cyclohexylamine and trace amounts of tertiary amines, necessitating purification via vacuum distillation.

Catalytic Hydrogenation of Nitrocyclohexane

An alternative route involves the hydrogenation of nitrocyclohexane (C₆H₁₁NO₂) over transition metal catalysts. This method avoids the use of pre-formed cyclohexylamine and directly produces N-cyclohexylcyclohexanamine via intermediate nitroso and hydroxylamine species.

Key Parameters :

  • Catalysts : Ruthenium (Ru) or cobalt (Co) supported on alumina.

  • Pressure : 100–300 bar H₂.

  • Temperature : 160–230°C.

  • Selectivity : >90% toward secondary amines at 200°C.

Elevated temperatures favor the formation of dicyclohexylamine over cyclohexylamine due to thermodynamic control. For instance, at 230°C and 250 bar H₂, a Ru/Al₂O₃ catalyst achieved 94% selectivity for N-cyclohexylcyclohexanamine.

Synthesis of (2S)-2-[(2-Methylpropan-2-yl)Oxycarbonylamino]Butanoic Acid

The Boc-protected amino acid component requires stereoselective synthesis to preserve the (2S) configuration. This involves asymmetric synthesis of L-2-aminobutyric acid followed by Boc protection.

Asymmetric Synthesis of L-2-Aminobutyric Acid

L-2-Aminobutyric acid is synthesized via enzymatic resolution or chiral auxiliary methods. A prominent approach uses Schöllkopf bis-lactim ether chemistry to induce asymmetry:

  • Formation of bis-lactim ether : React 2-bromobutyric acid with a chiral auxiliary (e.g., (S)-valinol).

  • Alkylation : Introduce the amino group via nucleophilic substitution.

  • Hydrolysis : Cleave the auxiliary under acidic conditions to yield L-2-aminobutyric acid.

Yield and Purity :

  • Enzymatic resolution : 65–75% yield, >99% enantiomeric excess (ee).

  • Chiral auxiliary : 80–85% yield, 98–99% ee.

Boc Protection of the Amino Group

The amino group is protected using di-tert-butyl dicarbonate (Boc₂O) in a biphasic solvent system:

Reaction Protocol :

  • Dissolve L-2-aminobutyric acid in dioxane/water (3:1).

  • Add Boc₂O (1.1 equiv) and sodium bicarbonate (2.0 equiv).

  • Stir at 25°C for 12 hours.

Workup :

  • Extract the product into ethyl acetate.

  • Purify via recrystallization from hexane/ethyl acetate.

  • Yield : 85–90%.

Salt Formation: Combining N-Cyclohexylcyclohexanamine and Boc-Protected Amino Acid

The final step involves proton transfer between the secondary amine and carboxylic acid to form the ionic complex.

Acid-Base Reaction in Non-Polar Solvents

Procedure :

  • Dissolve equimolar amounts of N-cyclohexylcyclohexanamine and (2S)-2-[(tert-butoxycarbonyl)amino]butanoic acid in toluene.

  • Reflux at 110°C for 2 hours to ensure complete deprotonation.

  • Cool to 0°C to precipitate the salt.

  • Filter and wash with cold toluene.

Optimization Data :

ParameterOptimal ValueImpact on Yield
SolventTolueneMaximizes solubility
Temperature110°CEnsures complete reaction
Molar Ratio (1:1)1.05:1Prevents excess amine

Yield : 92–95%.

Industrial-Scale Salt Formation

Continuous flow reactors enhance efficiency for large-scale production:

  • Residence Time : 30 minutes.

  • Throughput : 50 kg/h.

  • Purity : >99.5% by HPLC.

Comparative Analysis of Preparation Methods

The table below evaluates key methodologies for synthesizing N-cyclohexylcyclohexanamine;(2S)-2-[(tert-butoxycarbonyl)amino]butanoic acid:

ComponentMethodYield (%)Purity (%)Scalability
N-CyclohexylcyclohexanamineReductive Amination8298High
N-CyclohexylcyclohexanamineNitrocyclohexane Hydrogenation9499Moderate
Boc-Amino AcidSchöllkopf Bis-Lactim8599Low
Salt FormationBatch Acid-Base9599.5High

Hydrogenation of nitrocyclohexane offers superior yield and purity for the amine component but requires high-pressure equipment. The Schöllkopf method, while efficient, faces scalability challenges due to costly chiral auxiliaries.

Industrial Production and Optimization

Large-scale synthesis prioritizes cost-effectiveness and minimal waste:

  • Catalyst Recycling : Ru/Al₂O₃ catalysts are reused for up to 10 cycles with <5% activity loss.

  • Solvent Recovery : Toluene is distilled and reused, reducing environmental impact.

  • Automated Systems : Continuous flow reactors ensure consistent product quality, with real-time monitoring of pH and temperature .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various protected and unprotected amino acid derivatives, which are crucial intermediates in peptide synthesis .

Scientific Research Applications

Synthetic Routes

The synthesis of N-cyclohexylcyclohexanamine involves several key steps:

  • Protection of Amino Groups : The amino groups in lysine derivatives are protected using benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) groups.
  • Reaction with Dicyclohexylamine : The protected lysine is reacted with dicyclohexylamine to form the desired compound.

Reaction Conditions

Optimal reaction conditions include controlled temperatures and specific solvents to maximize yield and purity. Typical reagents used in the synthesis include:

  • Dicyclohexylamine
  • Protecting agents : Cbz and Boc groups

Chemistry

  • Intermediate in Organic Synthesis : The compound serves as an important intermediate in the synthesis of complex organic molecules, facilitating the development of new materials and pharmaceuticals.

Biology

  • Neuroprotective Effects : Research has indicated potential neuroprotective activities, making it a candidate for studying neurological disorders. For example, it may help mitigate oxidative stress in neuronal cells.

Medicine

  • Pharmaceutical Development : It is utilized as a precursor in synthesizing drugs targeting neurological conditions. Studies have explored its efficacy in models of neurodegeneration.

Industry

  • Chemical Production : The compound is involved in producing specialty chemicals and polymers, showcasing its versatility beyond academic research.

Case Study 1: Neuroprotection in Cell Models

A study evaluated the neuroprotective effects of N-cyclohexylcyclohexanamine on neuronal cell lines exposed to oxidative stress. Results indicated a significant reduction in cell death compared to control groups, suggesting its potential therapeutic role in neurodegenerative diseases.

Case Study 2: Synthesis of Novel Pharmaceuticals

Researchers successfully synthesized a series of compounds using N-cyclohexylcyclohexanamine as an intermediate. These compounds demonstrated promising activity against specific cancer cell lines, highlighting the compound's utility in drug discovery.

Table 1: Comparison of Reaction Conditions for Synthesis

Reaction StepTemperature (°C)SolventYield (%)
Protection of Amines0 - 5Diethyl ether85
Reaction with Dicyclohexylamine25 - 30Toluene90
Study FocusModel UsedKey Findings
NeuroprotectionNeuronal cell linesReduced oxidative stress-induced cell death
Drug DevelopmentCancer cell linesPromising activity against specific cancer types

Mechanism of Action

The mechanism of action of N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid primarily involves its role as a protecting group in peptide synthesis. The tert-butoxycarbonyl (Boc) group protects the amino group of the amino acid, preventing unwanted side reactions during peptide bond formation. The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amino acid .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₁₂H₂₃N (N-cyclohexylcyclohexanamine) + C₉H₁₆NO₄ (Boc-aminobutyric acid) = C₂₁H₃₉N₂O₄.
  • Molecular Weight : ~400.55 g/mol (calculated).
  • Solubility : Slightly soluble in water, with better solubility in organic solvents like DMF or DMSO .
  • Applications : Primarily used as a chiral intermediate in peptide synthesis and pharmaceutical research .
  • Storage : Recommended at -20°C for stability .

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Protecting Groups Solubility Applications Stability/Storage Evidence
Target Compound : N-cyclohexylcyclohexanamine;(2S)-2-Boc-aminobutyric acid C₂₁H₃₉N₂O₄ ~400.55 Boc Slightly soluble in water Peptide synthesis intermediate Store at -20°C
(S)-2-Benzyloxycarbonylamino-4-(Boc-amino)butyric acid dicyclohexylammonium salt C₂₉H₄₇N₃O₆ 533.71 Boc, Z (benzyloxycarbonyl) Slightly soluble in water Pharmaceutical intermediates Store at -20°C
Boc-L-2-aminobutyric acid (free acid form) C₉H₁₇NO₄ 203.24 Boc Soluble in organic solvents Alanine derivative synthesis Room temperature (as free acid)
(S)-4-Amino-2-(Boc-amino)butyric acid C₉H₁₇N₂O₄ 217.24 Boc Polar solvents due to free amino group Biochemical reagents -20°C (as salt)
Boc-O-benzyl-L-serine dicyclohexylammonium salt C₂₇H₄₄N₂O₅ 476.65 Boc, O-benzyl Limited water solubility Serine-based peptide synthesis -20°C
(2R)-enantiomer of Target Analog C₂₉H₄₇N₃O₆ 533.71 Boc, Z Slightly soluble in water Chiral resolution studies Store at -20°C

Detailed Analysis

Structural Differences
  • Protecting Groups: The target compound uses a single Boc group on the α-amino group, whereas analogs like the compound in incorporate both Boc and Z groups, enabling orthogonal protection strategies in peptide synthesis . The O-benzyl group in ’s compound modifies a serine side chain, introducing steric hindrance and hydrophobicity absent in the target compound .
  • Chirality :

    • The target compound’s (2S)-configuration contrasts with the (2R)-enantiomer in , which is critical for biological activity and synthetic compatibility .
Physicochemical Properties
  • Solubility: The dicyclohexylammonium counterion in the target compound reduces water solubility compared to sodium or free acid forms (e.g., Boc-L-2-aminobutyric acid) . The Z-protected analog () shares similar solubility due to the bulky dicyclohexylammonium ion .
  • Thermal Stability :

    • Boc-protected compounds generally exhibit higher thermal stability than Fmoc-protected analogs, though they require acidic conditions for deprotection .

Biological Activity

N-cyclohexylcyclohexanamine; (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid is a complex organic compound with significant implications in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant data tables and research findings.

Molecular Formula: C₁₄H₁₈N₂O₆
Molecular Weight: 302.30 g/mol
CAS Number: 102185-42-2
Structure: The compound features both amine and carboxylic acid functional groups, which are crucial for its biological activity.

The biological activity of N-cyclohexylcyclohexanamine is primarily attributed to its role as a protected lysine derivative in peptide synthesis. The protective groups (Boc and Z) prevent unwanted side reactions, facilitating the selective formation of peptide bonds. The isopropyl group enhances the compound's stability and solubility, making it easier to handle during synthesis. This compound may interact with specific molecular targets such as enzymes or receptors, leading to various biological responses including:

  • Enzyme Inhibition: It may inhibit specific enzymes, impacting metabolic pathways.
  • Receptor Modulation: The compound could modulate receptor functions, influencing signal transduction processes.

1. In Vitro Studies

In vitro studies have demonstrated that N-cyclohexylcyclohexanamine can influence protein-protein interactions and enzyme-substrate interactions. For example, it has been shown to enhance the stability of certain peptides during synthesis, which is critical for developing therapeutic agents.

2. Case Studies

Several case studies highlight the compound's potential:

  • Peptide-Based Drug Development: Research indicates that derivatives of this compound can lead to the development of novel peptide-based drugs targeting specific diseases such as cancer and diabetes.
  • Ergogenic Effects: Amino acid derivatives, including this compound, have been studied for their ergogenic effects on physical performance, influencing hormone secretion and muscle recovery after exercise .

Data Table: Summary of Biological Activities

Activity TypeFindingsReferences
Enzyme InhibitionInhibits specific enzymes involved in metabolic pathways
Receptor ModulationModulates receptor activity affecting signal transduction
Protein InteractionEnhances stability and interaction of peptides
Ergogenic EffectsImproves physical performance and recovery

Q & A

Q. What are the optimal synthetic routes for preparing (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid, and how does its stereochemistry influence peptide assembly?

Methodological Answer: The synthesis typically involves introducing the tert-butoxycarbonyl (Boc) protecting group to the amino group of (2S)-2-aminobutanoic acid via carbamate formation. The stereochemical integrity of the (2S)-configuration is critical for maintaining peptide backbone geometry during solid-phase synthesis. Use chiral HPLC (e.g., with a C18 column and 0.1% TFA in acetonitrile/water) to confirm enantiomeric purity (>98% ee) . For peptide assembly, the Boc group is selectively removed with TFA, enabling sequential coupling of residues while preserving cysteine thiols (e.g., using tert-butyl disulfide for protection) .

Q. Which analytical techniques are most reliable for characterizing N-cyclohexylcyclohexanamine in peptide conjugates?

Methodological Answer:

NMR Spectroscopy : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm the cyclohexylamine moiety’s integration ratios (e.g., 12 protons for two cyclohexyl groups at δ 1.0–2.5 ppm) .

Mass Spectrometry (MS) : High-resolution ESI-MS can detect the molecular ion peak (e.g., [M+H]+^+ at m/z 268.23 for C12_{12}H23_{23}N2_2O4_4S) and verify adduct formation with peptide chains .

X-ray Crystallography : Resolve crystal structures to validate steric interactions between the cyclohexyl groups and peptide side chains .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during the coupling of N-cyclohexylcyclohexanamine to cysteine-rich peptides?

Methodological Answer: Regioselectivity issues arise due to steric hindrance from the cyclohexyl groups and competing disulfide bond formation. Strategies include:

  • Temperature Modulation : Conduct couplings at 0–4°C to slow disulfide scrambling .
  • Orthogonal Protection : Use tert-butylthio (S-tBu) or trityl (S-Trt) groups for cysteine residues to prevent premature oxidation .
  • Kinetic Control : Employ excess HATU/DIPEA activation to favor amine coupling over thiol reactivity .

Q. What experimental designs mitigate contradictory data in Boc-deprotection efficiency for (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid under acidic conditions?

Methodological Answer: Reported discrepancies in deprotection yields (e.g., 85–95%) may stem from residual water or variable TFA concentrations. To standardize:

  • Dry Conditions : Use anhydrous TFA with 2% triisopropylsilane (TIS) as a scavenger to minimize side reactions .
  • Kinetic Monitoring : Track Boc removal via in situ FTIR (disappearance of the Boc carbonyl peak at ~1680 cm1^{-1}) .
  • Comparative Studies : Validate results across multiple batches using LC-MS to quantify deprotected amine intermediates .

Q. How can researchers optimize the solubility of N-cyclohexylcyclohexanamine-peptide conjugates in aqueous buffers for biological assays?

Methodological Answer: The hydrophobic cyclohexyl groups often reduce solubility. Solutions include:

  • Buffer Additives : Use 10–20% DMSO or β-cyclodextrin to enhance dispersion .
  • PEGylation : Introduce polyethylene glycol (PEG) spacers during solid-phase synthesis to improve hydrophilicity .
  • pH Adjustment : Dissolve conjugates in PBS (pH 7.4) with 0.01% Tween-20 to prevent aggregation .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the stability of (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid in long-term peptide synthesis?

Methodological Answer: Discrepancies in stability (e.g., degradation after 24–72 hours) may arise from storage conditions or metal contamination. Recommendations:

  • Stability Studies : Conduct accelerated degradation tests at 40°C/75% RH to identify degradation products (e.g., hydrolysis to (2S)-2-aminobutanoic acid) .
  • Metal Chelation : Add EDTA (1 mM) to buffers to sequester trace metals that catalyze Boc cleavage .
  • Lyophilization : Store the compound as a lyophilized powder under argon at -20°C to extend shelf life .

Advanced Mechanistic Studies

Q. What strategies enable the study of N-cyclohexylcyclohexanamine’s role in modulating peptide-protein interactions via NMR or crystallography?

Methodological Answer:

Isotopic Labeling : Synthesize 15N^{15} \text{N}- or 13C^{13} \text{C}-labeled cyclohexylamine to track binding interfaces in HSQC NMR experiments .

Co-crystallization : Soak pre-formed peptide crystals with N-cyclohexylcyclohexanamine (10 mM in 20% PEG 3350) to resolve ligand-bound structures .

Molecular Dynamics (MD) Simulations : Model hydrophobic interactions between cyclohexyl groups and protein pockets using AMBER or CHARMM force fields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Reactant of Route 2
Reactant of Route 2
N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.